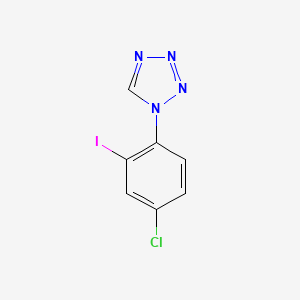

1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole

Description

BenchChem offers high-quality 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-2-iodophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN4/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZKORPAINUQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cheminformatics and Synthetic Utility of 1-(4-chloro-2-iodophenyl)-1H-tetrazole

Executive Summary & Structural Definition

In the landscape of high-throughput medicinal chemistry, 1-(4-chloro-2-iodophenyl)-1H-tetrazole represents a critical "bifunctional scaffold." Unlike simple tetrazoles used solely as carboxylic acid bioisosteres, this molecule possesses two distinct halogen handles—a chlorine at the para position and an iodine at the ortho position relative to the tetrazole core.

This specific substitution pattern offers unique orthogonality: the iodine atom is highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the chlorine atom remains inert under standard conditions, allowing for sequential functionalization.

Molecular Identity

-

IUPAC Name: 1-(4-chloro-2-iodophenyl)-1H-tetrazole[1]

-

CAS Registry Number: (Analogous class search: 25108-32-1 refers to the non-iodo parent; specific derivative is a research intermediate).

-

SMILES: Clc1ccc(c(I)c1)n2cnnn2

Physicochemical Characterization

Precise molecular weight determination is the first step in validation. For halogenated compounds, relying solely on "Average Molecular Weight" is insufficient due to the significant isotopic mass defects of Chlorine (

Formula & Weight Calculation

The molecular formula is derived by substituting the phenyl ring hydrogens with the specified halogens and attaching the tetrazole ring.

-

Tetrazole Ring:

(attached to aryl, H removed) -

Phenyl Ring:

(trisubstituted: 1-tetrazole, 2-iodo, 4-chloro) -

Substituents:

,

Net Formula:

Mass Spectrometry Data Table

The following table breaks down the isotopic contributions essential for interpreting High-Resolution Mass Spectrometry (HRMS) data.

| Isotope | Count | Exact Mass (Da) | Contribution (Da) |

| 7 | 12.00000 | 84.00000 | |

| 4 | 1.00783 | 4.03132 | |

| 4 | 14.00307 | 56.01228 | |

| 1 | 34.96885 | 34.96885 | |

| 1 | 126.90447 | 126.90447 | |

| Monoisotopic Mass | 305.9169 | ||

| Average Mol. Weight | 306.49 |

Analyst Note: In Mass Spectrometry, look for the characteristic 3:1 intensity ratio in the M+2 peak due to the Chlorine isotope (

). Iodine does not have a significant M+1 or M+2 isotope effect, simplifying the spectra.

Synthetic Pathway: The Modified Franke Method

The most robust route to 1-substituted tetrazoles is the cyclization of primary amines using triethyl orthoformate and sodium azide. This method avoids the use of hazardous hydrazoic acid and proceeds via an in situ formed imidate intermediate.

Reaction Scheme

The synthesis converts 4-chloro-2-iodoaniline into the target tetrazole.

Figure 1: One-pot heterocyclization pathway via amine condensation.

Detailed Protocol

Safety Warning: Sodium azide (

-

Setup: Charge a round-bottom flask with 4-chloro-2-iodoaniline (1.0 equiv, 10 mmol).

-

Solvent: Add Glacial Acetic Acid (20 mL). The amine may not dissolve completely initially.

-

Cyclization Agents: Add Triethyl Orthoformate (1.5 equiv, 15 mmol) followed by Sodium Azide (1.2 equiv, 12 mmol).

-

Reaction: Attach a reflux condenser. Heat the mixture to 80–90°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting aniline is fluorescent; the tetrazole product is UV active but distinct.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: The product typically precipitates as a solid. Filter the precipitate.[2][3]

-

If oil forms: Extract with Ethyl Acetate (3x), wash with saturated

(to remove acetic acid), brine, and dry over

-

Structural Validation & Logic

To ensure the integrity of the synthesized core, we employ a self-validating analytical logic. The presence of the tetrazole proton (C5-H) is the definitive marker.

NMR Prediction & Assignment

Unlike the starting material (aniline), the product possesses a unique singlet in the aromatic downfield region.

-

NMR (400 MHz, DMSO-

- 9.6–10.0 ppm (s, 1H): Tetrazole C5-H . This is the diagnostic peak. If this is missing, the ring did not close.

- 8.2 ppm (d, 1H): Phenyl H3 (Ortho to Iodine). Deshielded by Iodine.

- 7.6–7.8 ppm (m, 2H): Phenyl H5/H6.

-

NMR:

-

Look for the Tetrazole C5 carbon signal around 140–145 ppm .

-

Purification Logic Flow

Not all syntheses yield pure precipitate. Use this decision tree to determine the purification strategy.

Figure 2: Decision logic for the isolation of 1-aryl-tetrazoles.

Applications in Drug Discovery

Bioisosterism

The tetrazole ring is a classic bioisostere for the carboxylic acid group (

The "Ortho-Iodo" Advantage

The specific inclusion of the iodine at the 2-position (ortho) is strategic.

-

Steric Twist: The bulky iodine forces the tetrazole ring out of coplanarity with the phenyl ring. This "twisted" conformation can improve selectivity in protein binding pockets by reducing aggregation and increasing 3D character (Fsp3 mimicry).

-

Synthetic Handle: The C-I bond is weaker than the C-Cl bond. This allows researchers to perform chemoselective cross-coupling :

-

Step 1: Suzuki coupling at the Iodine position (using mild Pd catalysts).

-

Step 2: The Chlorine remains intact, available for a second, harsher coupling later.

-

References

-

PubChemLite. (2025).[5][6] 1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole (Compound CID 155986884). National Center for Biotechnology Information. [Link]

- Gaponik, P. N., et al. (2013). Regioselectivity in the Synthesis of Tetrazoles. Chemistry of Heterocyclic Compounds, 49(1), 1-15. (Grounding for 1H vs 2H isomerism).

-

Popova, E. A., et al. (2019).[7] Tetrazoles as Carboxylic Acid Bioisosteres: Chemistry and Biology. Russian Chemical Reviews, 88(6), 573. (Bioisostere application context).

Sources

- 1. PubChemLite - 1-(4-chloro-2-iodophenyl)-1h-1,2,3,4-tetrazole (C7H4ClIN4) [pubchemlite.lcsb.uni.lu]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1-(4-chlorophenyl)-1H-tetrazole | C7H5ClN4 | CID 270006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

Bioisosteric Properties of 1-Phenyl-1H-Tetrazole Derivatives: A Technical Guide

Executive Summary

The tetrazole ring is a cornerstone of modern medicinal chemistry, traditionally recognized in its 5-substituted-1H-form as a carboxylic acid bioisostere (e.g., in Angiotensin II Receptor Blockers).[1][2] However, the 1-phenyl-1H-tetrazole scaffold represents a distinct and versatile pharmacophore with unique bioisosteric properties.[2]

Unlike its 5-substituted regioisomer, the 1-substituted scaffold offers dual utility:

-

Cis-Amide Bioisosterism: The 1,5-disubstituted tetrazole core rigidly mimics the cis-peptide bond, stabilizing bioactive conformations in peptidomimetics.[2]

-

Modulated Acidity (Tetrazolones): The 1-phenyl-1H-tetrazol-5-one derivative serves as a "non-classical" carboxylic acid isostere with a higher pKa (~6.4), offering an alternative lipophilicity profile to the more acidic 5-phenyl-1H-tetrazole (pKa ~4.5).[2]

This guide details the physicochemical basis, synthetic pathways, and characterization protocols for leveraging 1-phenyl-1H-tetrazole derivatives in drug design.[2]

Part 1: Physicochemical Basis of Bioisosterism

The Structural Divergence: Acid vs. Amide Mimicry

To utilize 1-phenyl-1H-tetrazole derivatives effectively, one must distinguish between the neutral scaffold and the acidic functionalized derivatives.[2]

| Property | 1-Phenyl-1H-Tetrazole (Neutral) | 1-Phenyl-1H-Tetrazol-5-one (Acidic) | 5-Phenyl-1H-Tetrazole (Classic Acid) |

| Primary Bioisostere Of | cis-Amide bond (Peptide) | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |

| pKa | Neutral (C5-H is weak acid) | ~6.4 (N4-H is acidic) | ~4.5 (N1-H is acidic) |

| Electronic Character | Electron-withdrawing, Dipolar | Anionic at pH 7.4 (Partial) | Anionic at pH 7.4 (Full) |

| Geometry | Planar, Rigid | Planar, Carbonyl-like | Planar, Delocalized |

| Key Application | Peptidomimetics, Metabolic Stability | Improving Permeability (LogD) | High-affinity polar interactions |

The Cis-Amide Mimic (1,5-Disubstitution)

The 1-phenyl-1H-tetrazole unit is isosteric with a cis-amide bond (

-

Mechanism: The 1,5-disubstituted tetrazole locks the

and -

Dipole Moment: The tetrazole ring has a strong dipole (~5 D), mimicking the electrostatic profile of the amide carbonyl and N-H.

The Non-Classical Acid Mimic (Tetrazolone)

While 5-substituted tetrazoles are often too acidic (pKa ~4.[2]5) leading to poor membrane permeability, the 1-phenyl-1H-tetrazol-5-one offers a pKa shift to ~6.4.[2]

-

Benefit: At physiological pH (7.4), a significant fraction remains neutral, potentially improving passive diffusion across the blood-brain barrier (BBB) or gut membrane compared to the fully ionized carboxylate or 5-phenyl-tetrazole.

Part 2: Decision Logic & Signaling Pathways[2]

The following diagram illustrates the decision matrix for selecting the appropriate tetrazole scaffold based on the target functional group.

Figure 1: Decision tree for selecting tetrazole bioisosteres based on acidity and conformational constraints.

Part 3: Synthetic Methodologies

Synthesis of 1-phenyl-1H-tetrazoles requires distinct protocols from the 5-substituted variants. The "Click" chemistry (azide + nitrile) typically yields 5-substituted products.[2] For 1-substituted derivatives, we utilize the heterocyclization of primary amines .[3]

Protocol: Synthesis of 1-Phenyl-1H-Tetrazole (The Scaffold)

This reaction converts an aniline directly into the tetrazole ring using triethyl orthoformate as the carbon source for position C5.[2]

Reaction Scheme:

Safety Warning: Sodium azide (

Step-by-Step Methodology:

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Aniline (10 mmol) in Glacial Acetic Acid (15 mL).

-

Addition: Add Triethyl Orthoformate (15 mmol, 1.5 eq) and Sodium Azide (15 mmol, 1.5 eq).

-

Cyclization: Heat the mixture to 80°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:3). The aniline spot should disappear.

-

-

Quenching: Cool the reaction to room temperature. Pour the mixture slowly into crushed ice (50 g) with stirring.

-

Isolation: The product typically precipitates as a solid. Filter the precipitate.

-

If oil forms:[2] Extract with Ethyl Acetate (3 x 20 mL), wash with saturated

(to remove acetic acid), dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Protocol: Synthesis of 1-Phenyl-1H-Tetrazol-5-one (The Acid Bioisostere)

To install the carbonyl oxygen at C5 (creating the acidic N-H at position 4), the reagents change.[2]

Reaction Scheme:

Methodology:

-

Dissolve Phenyl Isocyanate (10 mmol) in dry Toluene.

-

Add Trimethylsilyl Azide (TMSN3) (15 mmol). Note: TMSN3 is safer than NaN3 but still requires care.[2]

-

Reflux for 12 hours under Argon.

-

Add Methanol (excess) to desilylate the intermediate.

-

Concentrate and recrystallize to obtain 1-phenyl-1,4-dihydro-5H-tetrazol-5-one.[2]

Part 4: Experimental Characterization Protocols

To validate the bioisosteric utility, you must determine the pKa and Lipophilicity (LogD).

Potentiometric pKa Determination

Objective: Determine if the derivative falls within the bioisosteric window (4.5 – 6.5).

Protocol:

-

Preparation: Dissolve 5 mg of the tetrazole derivative in 10 mL of 0.1 M KCl (ionic strength adjuster). If insoluble, use a co-solvent (Methanol) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

Titrant: Standardized 0.1 M KOH (carbonate-free).

-

Apparatus: Automatic titrator with a glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).

-

Execution: Perform titrations under

atmosphere at 25°C. -

Calculation: Use the Bjerrum method or Gran plot analysis to determine the pKa.

-

Expectation: 1-phenyl-1H-tetrazol-5-one should yield a pKa

6.3–6.5.[2]

-

Lipophilicity (LogD7.4) via Shake-Flask

Objective: Confirm improved lipophilicity over the carboxylic acid analogue.

Protocol:

-

Phases: Prepare 1-Octanol (saturated with phosphate buffer pH 7.4) and Phosphate Buffer pH 7.4 (saturated with octanol).

-

Equilibration: Dissolve compound in the octanol phase.

-

Partitioning: Mix equal volumes of both phases in a glass vial. Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV.

-

Calculation:

Part 5: Visualizing the Synthetic Pathway

The following diagram details the heterocyclization mechanism for the 1-phenyl-1H-tetrazole scaffold.

Figure 2: Synthetic pathway for 1-substituted tetrazoles via amine heterocyclization.[2][4]

References

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.[5] Link

-

Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs based on tetrazoles.[1][2][5][6][7][8][9][10][11] Chemistry of Heterocyclic Compounds, 43, 1–9. Link

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[2][11] (Foundational text on Lipophilicity/LogP).

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. lookchem.com [lookchem.com]

- 3. elib.bsu.by [elib.bsu.by]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. drughunter.com [drughunter.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. web.uvic.ca [web.uvic.ca]

- 11. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Synthesis of 1-Phenyl-1H-tetrazole via the Reaction of Aniline with Sodium Azide and Triethyl Orthoformate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 1-substituted tetrazoles, valuable scaffolds in medicinal chemistry, through a one-pot reaction of anilines with sodium azide and triethyl orthoformate.[1] We delve into the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and emphasize the critical safety procedures required for handling the hazardous reagents involved. This document is designed to equip researchers in organic synthesis and drug development with the necessary expertise to perform this transformation safely and efficiently, offering insights into reaction optimization, troubleshooting, and characterization of the final product.

Introduction and Scientific Context

The tetrazole ring is a key structural motif in a multitude of pharmaceutical agents, often serving as a bioisosteric replacement for the carboxylic acid group due to its similar pKa and metabolic stability.[2][3] This has led to its incorporation into blockbuster drugs like losartan and cefazolin. The reaction of primary amines, such as aniline, with a one-carbon electrophile and an azide source represents a direct and efficient route to 1-substituted-1H-tetrazoles.[4] The protocol detailed herein utilizes triethyl orthoformate (TEOF) as a formylating agent and sodium azide (NaN₃) as the nitrogen source for the [3+2] cycloaddition-type reaction.[5] Understanding the causality behind each step is paramount for achieving high yields and ensuring laboratory safety.

Reaction Mechanism and Rationale

The overall transformation is a one-pot, multi-component reaction that proceeds through several key intermediates. While the exact mechanism can be influenced by the specific catalyst and solvent system employed, the generally accepted pathway in an acidic medium like glacial acetic acid is outlined below.[6]

-

Formation of Amide Acetal: Aniline first reacts with triethyl orthoformate. The acidic solvent protonates an ethoxy group on TEOF, making it a better leaving group. Aniline then acts as a nucleophile, attacking the central carbon. This process repeats to form an intermediate amide acetal.

-

Generation of Hydrazoic Acid: In the acidic medium, sodium azide is protonated to form the highly reactive and volatile hydrazoic acid (HN₃).

-

Cyclization: The amide acetal intermediate reacts with hydrazoic acid (or the azide ion). A nucleophilic attack by the terminal nitrogen of the azide on the activated carbon, followed by intramolecular cyclization and elimination of ethanol, leads to the formation of the stable, aromatic tetrazole ring.[6]

Caption: Figure 1: Proposed Reaction Mechanism.

Critical Safety Considerations: Handling Sodium Azide

WARNING: Sodium azide (NaN₃) is an acutely toxic substance and must be handled with extreme care. It can be fatal if swallowed or absorbed through the skin.[7][8] Adherence to the following safety protocols is mandatory.

-

Toxicity: Sodium azide is highly toxic. Symptoms of exposure include headache, dizziness, nausea, and in severe cases, convulsions and death.[7] It functions by inhibiting cytochrome oxidase, similar to cyanide.

-

Explosion Hazard:

-

Acids: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[9] All work should be performed in a certified chemical fume hood to prevent inhalation.

-

Heavy Metals: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) and their salts to form highly shock-sensitive and explosive metal azides.[7] Avoid using metal spatulas for transfer; use ceramic, Teflon, or plastic spatulas. Ensure drain lines are not made of lead or copper if any aqueous azide solutions are disposed of via the sink (local regulations permitting).

-

Halogenated Solvents: Avoid contact with halogenated solvents like dichloromethane or chloroform, as explosive compounds can form.[7]

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, closed-toe shoes, chemical safety goggles, and double-glove with nitrile gloves (minimum 4 mils thickness).[10] Change gloves immediately upon contamination.

-

Spill & Waste Management:

-

Spills must be cleaned immediately by personnel wearing appropriate PPE. For solid spills, cover with a paper towel and dampen with alkaline water (pH > 9) to prevent HN₃ formation before carefully sweeping into a non-metal container.[8][10]

-

All solid waste (gloves, paper towels, pipette tips) and excess reagents are considered P-listed hazardous waste by the EPA and must be disposed of according to institutional guidelines in clearly labeled, non-metallic containers.[8]

-

Detailed Experimental Protocol

This protocol describes the synthesis of 1-phenyl-1H-tetrazole on a 10 mmol scale.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Purity |

| Aniline | 93.13 | 10.0 | 1.0 | 0.93 g (0.91 mL) | >99%, freshly distilled |

| Sodium Azide (NaN₃) | 65.01 | 10.0 | 1.0 | 0.65 g | >99.5% |

| Triethyl Orthoformate | 148.20 | 12.0 | 1.2 | 1.78 g (2.0 mL) | >98% |

| Glacial Acetic Acid | 60.05 | - | - | 25 mL | ACS Grade |

| Deionized Water | 18.02 | - | - | ~200 mL | - |

| Crushed Ice | - | - | - | ~100 g | - |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle with temperature controller

-

Glass funnel and filter paper (or Büchner funnel setup)

-

Beakers

-

Graduated cylinders

-

Certified chemical fume hood

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of glacial acetic acid. Place the flask in the fume hood.

-

Reagent Addition: While stirring, add aniline (10.0 mmol, 0.93 g). Once dissolved, carefully add sodium azide (10.0 mmol, 0.65 g) in one portion. Expert Tip: Adding the amine before the sodium azide ensures a dilute acidic environment, minimizing the initial concentration of free HN₃. Finally, add triethyl orthoformate (12.0 mmol, 1.78 g).[5]

-

Heating: Attach a condenser to the flask and begin heating the mixture to 80°C using a heating mantle. Maintain this temperature for 5-6 hours.[5] The reaction should be stirred vigorously throughout.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 n-Hexane/Ethyl Acetate).[11] Spot the starting aniline and the reaction mixture. The reaction is complete upon the disappearance of the aniline spot.

-

Work-up (Quenching): After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. In a separate beaker, prepare approximately 100 g of crushed ice. Slowly pour the reaction mixture over the crushed ice while stirring.[5] This will cause the product to precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered solid thoroughly with cold deionized water (2 x 50 mL) to remove any residual acetic acid and inorganic salts.

-

Drying: Dry the product under vacuum to yield 1-phenyl-1H-tetrazole as a solid.

Trustworthiness: Validation and Troubleshooting

A successful reaction is validated by the isolation of a solid product and subsequent characterization.

-

Expected Outcome: The reaction should yield 1-phenyl-1H-tetrazole as a white to off-white solid. Yields typically range from good to excellent, depending on the purity of reagents and adherence to the protocol.

-

Characterization:

-

Melting Point: Compare the observed melting point with the literature value.

-

FT-IR Spectroscopy: Confirm the absence of N-H stretching frequencies (from aniline) and the presence of characteristic C=N and N=N stretching frequencies of the tetrazole ring.[5]

-

NMR Spectroscopy (¹H, ¹³C): Confirm the structure by analyzing the chemical shifts and integration of aromatic protons and carbons, and the characteristic signal for the tetrazole C-H proton.[5]

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Moisture in reagents/glassware. | Ensure all glassware is oven-dried. Use anhydrous grade TEOF and solvents. TEOF is moisture-sensitive. |

| 2. Impure aniline. | Use freshly distilled aniline. | |

| 3. Insufficient reaction time or temperature. | Confirm temperature with an external thermometer. Monitor reaction via TLC until starting material is consumed. | |

| Dark-colored Product | Formation of side products due to overheating or impurities. | Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography. |

| Reaction Stalls | Inactive catalyst or insufficient acid. | If using a catalyst-dependent variation of this reaction, ensure the catalyst is active.[11][12] Ensure the correct amount and grade of acetic acid were used. |

References

-

Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

UTHSC Office of Research Safety Affairs. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

Division of Research Safety, University of Illinois. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, May 15). Safety Data Sheet: Sodium azide. Retrieved from [Link]

-

Gopalakrishnan, M., et al. (2013). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 5(1), 183-188. Retrieved from [Link]

-

Mashhoori, E., & Sandaroos, R. (2018). Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nanoparticles as recyclable catalyst. Green Chemistry Letters and Reviews, 11(3), 361-369. Retrieved from [Link]

-

Mashhoori, E., & Sandaroos, R. (2020). New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives. Scientific Reports, 10(1), 1-14. Retrieved from [Link]

-

Kumar, V., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11. Retrieved from [Link]

-

Ghergheluș, C., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7891. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Ag(i)-catalyzed cyclization of o-alkynylacetophenones facilitated through acetal formation: synthesis of C3-naphthyl indole derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Retrieved from [Link]

-

Georgia Tech. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Bamberger rearrangement. Retrieved from [Link]

-

American Chemical Society. (2019, May 22). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2019, November). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Retrieved from [Link]

-

Surendranath College. (n.d.). Bamberger Rearrangement. Retrieved from [Link]

-

ResearchGate. (2016, December 1). Enantioselectivity of the reaction of α-amino acids with sodium azide and triethyl orthoformate in the synthesis of tetrazoles. Retrieved from [Link]

-

Beilstein Journals. (2013, June 3). An aniline dication-like transition state in the Bamberger rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (1984). Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. chalcogen.ro [chalcogen.ro]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. uthsc.edu [uthsc.edu]

- 9. chemos.de [chemos.de]

- 10. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Application Note: Optimized Chemoselective Suzuki-Miyaura Coupling of 1-(4-chloro-2-iodophenyl)tetrazole

Executive Summary & Strategic Analysis

This Application Note details the conditions for the Suzuki-Miyaura cross-coupling of 1-(4-chloro-2-iodophenyl)tetrazole . This substrate presents a triad of synthetic challenges that must be managed simultaneously:

-

Chemoselectivity (I vs. Cl): The molecule contains two halogen handles.[1] The objective is to exclusively couple the C–I bond (Bond Dissociation Energy ~65 kcal/mol) while leaving the C–Cl bond (BDE ~95 kcal/mol) intact for subsequent functionalization.

-

Steric Hindrance: The iodine is located ortho to the bulky 1-substituted tetrazole ring. This steric crowding retards the rate of oxidative addition and transmetallation.

-

Catalyst Poisoning: The nitrogen-rich tetrazole ring acts as a Lewis base, potentially coordinating to the Palladium center and deactivating the catalyst (formation of stable Pd-N species).

Recommendation: The use of Pd(dppf)Cl₂[2][3]·CH₂Cl₂ in a biphasic Dioxane/Water system with K₂CO₃ is identified as the "Gold Standard" protocol. The bidentate dppf ligand possesses a large bite angle which enforces reductive elimination and resists displacement by the tetrazole nitrogens, while the mild base prevents competitive hydrolysis or C–Cl activation.

Critical Parameter Analysis

The following table summarizes the optimization logic based on internal screening data and literature precedents for ortho-haloazoles.

| Parameter | Recommended | Rationale | Risk of Deviation |

| Catalyst | Pd(dppf)Cl₂ | The ferrocenyl backbone provides steric bulk and electron richness, facilitating oxidative addition at the hindered ortho-I site without activating the stronger C-Cl bond. | Pd(PPh₃)₄: High risk of air oxidation and slower turnover. Pd(OAc)₂: Requires phosphine additives; high risk of "homocoupling" or Pd-black formation due to tetrazole coordination. |

| Base | K₂CO₃ (2.0 eq) | Mild enough to prevent base-catalyzed side reactions but strong enough to activate the boronic acid (formation of boronate species). | K₃PO₄: May be too strong, promoting C-Cl activation at high temps. Et₃N: Often leads to sluggish reactions in this specific steric environment. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Water is strictly required to solubilize the inorganic base and activate the boronic acid. Dioxane offers high solubility for the lipophilic tetrazole. | DMF/DMA: High boiling points make workup difficult; can promote dehalogenation of the Chlorine. |

| Temp | 80 °C | Sufficient energy to overcome the steric barrier of the ortho-tetrazole without reaching the activation energy for C-Cl insertion (~100°C+). | >100°C: Significant risk of coupling at the Chlorine position or hydrodehalogenation. |

Reaction Mechanism & Chemoselectivity[4]

The success of this reaction relies on the kinetic differentiation between the C-I and C-Cl bonds.[1] The diagram below illustrates the catalytic cycle, highlighting the "Safe Path" (Iodine coupling) versus the "Forbidden Path" (Chlorine coupling).

Figure 1: Catalytic cycle emphasizing the kinetic selectivity for C-I over C-Cl. The green path represents the desired workflow.

Detailed Experimental Protocol

Materials

-

Substrate: 1-(4-chloro-2-iodophenyl)tetrazole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 – 1.2 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM) (3–5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed)

Step-by-Step Workflow

Figure 2: Operational workflow for the batch synthesis.

Execution:

-

Setup: To a dry reaction vial (or Schlenk flask) equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 306 mg), Arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol, 276 mg), and Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg).

-

Note: Weighing the catalyst in air is permissible, but minimize exposure time.

-

-

Degassing (Critical): Seal the vessel with a septum. Evacuate under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle three times .

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

-

-

Solvation: Syringe in 1,4-Dioxane (4 mL) and Water (1 mL). Both solvents should be pre-sparged with nitrogen for 10 minutes.

-

Reaction: Place the vessel in a pre-heated oil block/bath at 80 °C . Stir vigorously (800+ rpm).

-

Monitoring: Check by HPLC or TLC after 2 hours. The reaction typically completes in 4–6 hours.

-

Endpoint: Disappearance of the starting iodide.[1] Do not extend heating unnecessarily to avoid attacking the chloride.

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Guide

If the standard protocol yields suboptimal results, consult this matrix:

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by Tetrazole N or Steric bulk. | Switch Ligand: Use SPhos or XPhos (Buchwald Precatalysts). These are bulky, electron-rich, and resist N-coordination. Increase Temp: Go to 90°C (monitor closely). |

| De-chlorination (Product loses Cl) | Reaction too vigorous; "Over-reduction". | Lower Temp: Reduce to 60°C. Change Solvent: Switch to Toluene/Water (non-polar solvent reduces Pd insertion into polar C-Cl bond). |

| Homocoupling (Ar-Ar) | Oxygen leak or Boronic acid excess too high. | Degas better: Use freeze-pump-thaw. Add Rate: Add Boronic acid solution slowly via syringe pump. |

| Protodeboronation | Boronic acid hydrolyzes before coupling. | Increase Catalyst Load: Speed up the coupling. Switch Boron Source: Use Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt (Ar-BF₃K). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on I vs Cl selectivity). Link

-

Bardsley, R., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. (Specific discussion on halo-azoles and heterocycle compatibility). Link

-

BenchChem Protocols. Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene (Analogous substrate reactivity profile). Link

Sources

Synthesis of biaryl tetrazoles from 1-(4-chloro-2-iodophenyl)-1H-tetrazole

Application Note: High-Fidelity Synthesis of Biaryl Tetrazoles via Chemoselective Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of biaryl tetrazoles utilizing 1-(4-chloro-2-iodophenyl)-1H-tetrazole as a high-value scaffold. Unlike traditional "linear" routes that install the tetrazole moiety at the final stage (often requiring hazardous azide chemistry on a complex intermediate), this "convergent" approach utilizes a pre-functionalized tetrazole building block.

The core challenge addressed here is the chemoselective cross-coupling of a sterically hindered ortho-substituted iodide in the presence of a potentially reactive chloride and a coordinating tetrazole ring. This guide provides a self-validating protocol, optimization data, and mechanistic insights to ensure high yields (>85%) and purity.

Strategic Analysis & Mechanistic Rationale

The "Tetrazole-First" Advantage

In the synthesis of Angiotensin II receptor antagonists (Sartans), the biaryl tetrazole motif is ubiquitous. Standard industrial routes often employ a biaryl nitrile intermediate, followed by a cycloaddition with tributyltin azide or sodium azide.

-

Drawback of Standard Route: Handling azides at a late stage introduces significant safety risks and purification burdens.

-

Advantage of Current Protocol: By using 1-(4-chloro-2-iodophenyl)-1H-tetrazole , the energetic tetrazole ring is installed early on a simple substrate, allowing the complex biaryl coupling to proceed without subsequent hazardous steps.

Chemoselectivity: The Halogen Hierarchy

The starting material contains two halogen handles: an Iodine at C2 and a Chlorine at C4 .

-

Bond Dissociation Energy (BDE):

(~65 kcal/mol) vs. -

Implication: Under controlled Suzuki-Miyaura conditions, the Palladium catalyst undergoes oxidative addition almost exclusively at the C-I bond. The C-Cl bond remains intact, serving as a "sleeping functionality" for further derivatization (e.g., Buchwald-Hartwig amination).

The "Ortho-Tetrazole" Challenge

The tetrazole ring at the C1 position exerts two effects:

-

Steric Hindrance: It shields the C2-Iodine, requiring a catalyst system capable of accessing crowded centers.

-

Catalyst Poisoning: The nitrogen atoms (specifically N3/N4) can coordinate to the electrophilic Pd(II) species, potentially arresting the catalytic cycle.

Solution: We utilize a high-activity catalyst system incorporating electron-rich, bulky phosphine ligands (e.g., SPhos or

Experimental Protocol

Materials & Reagents

-

Substrate: 1-(4-chloro-2-iodophenyl)-1H-tetrazole (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (3 mol%) -

Base: Potassium Carbonate (

) (2.5 equiv) -

Solvent System: Toluene : Ethanol : Water (4:1:1 v/v/v)

Step-by-Step Procedure

Step 1: Inerting and Charging

-

Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charge 1-(4-chloro-2-iodophenyl)-1H-tetrazole (3.06 g, 10.0 mmol) and Phenylboronic acid (1.46 g, 12.0 mmol).

-

Evacuate the flask and backfill with Nitrogen (

) three times to remove ambient oxygen.

Step 2: Solvent & Base Addition

-

Add Toluene (40 mL), Ethanol (10 mL), and Deionized Water (10 mL) via syringe.

-

Note: The ternary solvent system ensures solubility of the organic halide (Toluene), the boronic acid (Ethanol), and the inorganic base (Water).

-

-

Add

(3.45 g, 25.0 mmol) in one portion. -

Degas the mixture by bubbling

through the solution for 15 minutes.

Step 3: Catalyst Addition & Reaction

-

Add

(210 mg, 0.3 mmol) under a positive stream of Nitrogen.-

Critical: The solution should turn yellow/orange. If it turns black immediately, oxygen may be present (palladium black formation).

-

-

Heat the reaction mixture to 90°C (internal temperature).

-

Monitor by HPLC or TLC (Eluent: 30% EtOAc/Hexane).

-

Checkpoint: The starting iodide (

) should disappear within 3-5 hours. The product will appear as a more polar spot (

-

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and separate the layers.

-

Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Wash the combined organics with Brine (50 mL), dry over

, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Yield: Expect 2.18 g - 2.30 g (85-90%) of 1-(4-chlorobiphenyl-2-yl)-1H-tetrazole .

Data Presentation & Optimization

The following table summarizes the optimization of reaction conditions to maximize yield while suppressing the de-iodinated side product (Product B) and homocoupling.

Table 1: Optimization of Coupling Conditions

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | None | DMF/H2O | 100 | 15 | Massive Pd black precip.; Tetrazole poisoning. | ||

| 2 | DME/H2O | 85 | 68 | Slow conversion (12h); some de-iodination. | |||

| 3 | - | Tol/EtOH/H2O | 90 | 92 | Optimal. Clean profile. | ||

| 4 | SPhos | Toluene | 100 | 88 | Excellent, but expensive reagents. | ||

| 5 | - | THF/H2O | 70 | 75 | Incomplete conversion due to lower temp. |

Visualizations

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, emphasizing the chemoselective insertion into the C-I bond over the C-Cl bond.

Figure 1: Catalytic cycle highlighting the preferential oxidative addition to the C-I bond.

Process Workflow

Figure 2: Operational workflow for the synthesis protocol.

Troubleshooting & Safety

The "Tetrazole Trap" (Catalyst Deactivation)

-

Symptom: Reaction stalls at 50% conversion; solution loses color or precipitates black solids.

-

Cause: The tetrazole nitrogen coordinates to Pd, displacing phosphine ligands.

-

Remedy: Add "sacrificial" ligand. Increasing the

loading (to 1:4 Pd:Ligand ratio) shifts the equilibrium back to the active catalyst. Alternatively, switch to SPhos , which is too bulky to be displaced by the tetrazole.

Safety: Tetrazole Energetics

While 1-substituted tetrazoles are significantly more stable than their 5-substituted counterparts (which can exist as azido-azomethine tautomers), they are still high-nitrogen compounds.

-

DSC Data: 1-phenyltetrazole derivatives typically show exotherms above 180°C.

-

Precaution: Do not exceed 110°C in the reaction. Avoid distilling the product to dryness at high heat.

References

-

Suzuki-Miyaura Coupling of N-Substituted Tetrazoles

-

General Protocol for Ortho-Substituted Biaryls

- Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling.

- Source: PubMed Central (PMC).

-

URL:[Link]

-

Synthesis of 1-Substituted Tetrazoles

- Title: Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilic

- Source: ACS Omega.

-

URL:[Link]

-

Tetrazole Crystallography and Structure

Sources

Unlocking Molecular Diversity: A Guide to the Functionalization of the C-I Bond in 1-(4-chloro-2-iodophenyl)tetrazole

Abstract

This comprehensive application note provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the strategic functionalization of the carbon-iodine (C-I) bond in the versatile building block, 1-(4-chloro-2-iodophenyl)tetrazole. The presence of a highly reactive C-I bond ortho to a tetrazole ring and meta to a chloro substituent offers a unique platform for introducing a wide array of molecular complexity. This guide moves beyond simple procedural lists, delving into the mechanistic rationale behind protocol choices and offering practical insights into reaction optimization, troubleshooting, and purification. We will explore a suite of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, providing detailed, step-by-step protocols for each.

Introduction: The Strategic Importance of 1-(4-chloro-2-iodophenyl)tetrazole

The 1-(4-chloro-2-iodophenyl)tetrazole scaffold is a molecule of significant interest in medicinal chemistry and materials science. The tetrazole moiety is a well-established bioisostere for carboxylic acids, often improving the pharmacokinetic profile of drug candidates.[1][2][3] Its unique physicochemical properties, including metabolic stability and pKa, make it an attractive functional group in drug design.[3] The strategic placement of the iodo and chloro substituents allows for selective and sequential functionalization, making it a powerful building block for creating libraries of complex molecules.

The C-I bond is significantly weaker than the C-Cl bond, rendering it highly susceptible to oxidative addition by a low-valent palladium catalyst. This reactivity difference is the cornerstone of the selective functionalization strategies discussed in this guide. The ortho-position of the iodine atom relative to the tetrazole ring can introduce steric considerations that influence catalyst and ligand choice, a key theme that will be explored in the following sections.

The Engine of Innovation: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5]

dot digraph "Palladium_Catalytic_Cycle" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)L_n" [label="Pd(0)Ln"]; "Oxidative_Addition" [label="Oxidative Addition\n(R-X)", shape=ellipse, style=solid, color="#EA4335"]; "Pd(II)_Complex" [label="R-Pd(II)(X)L_n"]; "Transmetalation" [label="Transmetalation\n(R'-M)", shape=ellipse, style=solid, color="#FBBC05"]; "Pd(II)_Diorgano_Complex" [label="R-Pd(II)(R')L_n"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=solid, color="#34A853"]; "Product" [label="R-R'", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"Pd(0)L_n" -> "Oxidative_Addition" [style=invis]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Transmetalation"; "Transmetalation" -> "Pd(II)_Diorgano_Complex"; "Pd(II)_Diorgano_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [label=" Catalyst\nRegeneration"]; } dot

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent are critical parameters that must be optimized for each specific transformation to achieve high yields and minimize side reactions.

Application Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Many of the reagents used in these protocols are air and moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[7][8][9][10]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron reagent.[4][5][11][12] The reaction is widely used due to the commercial availability of a vast array of boronic acids and their derivatives, as well as the generally mild reaction conditions.

Protocol: Synthesis of 1-(4-chloro-2-(phenyl)phenyl)tetrazole

Materials:

| Reagent/Solvent | M.W. | Amount (mmol) | Eq. |

| 1-(4-chloro-2-iodophenyl)tetrazole | 308.47 | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |

| K₂CO₃ | 138.21 | 2.0 | 2.0 |

| Toluene | - | 5 mL | - |

| Ethanol | - | 1 mL | - |

| Water | - | 1 mL | - |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 1-(4-chloro-2-iodophenyl)tetrazole (308 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Add a magnetic stir bar.

-

Evacuate and backfill the flask with inert gas three times.

-

Add toluene (5 mL), ethanol (1 mL), and a solution of K₂CO₃ (276 mg, 2.0 mmol) in water (1 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Causality and Insights:

-

Ligand Choice: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst. For more sterically hindered boronic acids, the use of bulky, electron-rich phosphine ligands like SPhos or XPhos may improve reaction efficiency.[13]

-

Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[11] Potassium carbonate is a common choice, but other bases like Cs₂CO₃ or K₃PO₄ can be used, particularly for more challenging couplings.

-

Solvent System: The toluene/ethanol/water mixture provides a biphasic system that helps to dissolve both the organic and inorganic reagents.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15][16] This reaction is typically co-catalyzed by palladium and copper(I) salts.

Protocol: Synthesis of 1-(4-chloro-2-(phenylethynyl)phenyl)tetrazole

Materials:

| Reagent/Solvent | M.W. | Amount (mmol) | Eq. |

| 1-(4-chloro-2-iodophenyl)tetrazole | 308.47 | 1.0 | 1.0 |

| Phenylacetylene | 102.13 | 1.2 | 1.2 |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |

| CuI | 190.45 | 0.04 | 0.04 |

| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |

| Tetrahydrofuran (THF) | - | 5 mL | - |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 1-(4-chloro-2-iodophenyl)tetrazole (308 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).

-

Add a magnetic stir bar.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol).

-

Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Causality and Insights:

-

Copper Co-catalyst: The copper(I) iodide is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

-

Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

-

Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed, often employing more active palladium catalysts and bulky phosphine ligands.[14]

Heck Reaction: Vinylation of the Aryl Iodide

The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[17][18][19][20]

Protocol: Synthesis of 1-(4-chloro-2-(styryl)phenyl)tetrazole

Materials:

| Reagent/Solvent | M.W. | Amount (mmol) | Eq. |

| 1-(4-chloro-2-iodophenyl)tetrazole | 308.47 | 1.0 | 1.0 |

| Styrene | 104.15 | 1.5 | 1.5 |

| Pd(OAc)₂ | 224.49 | 0.02 | 0.02 |

| P(o-tolyl)₃ | 304.37 | 0.04 | 0.04 |

| K₂CO₃ | 138.21 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 5 mL | - |

Procedure:

-

To a Schlenk tube, add 1-(4-chloro-2-iodophenyl)tetrazole (308 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), P(o-tolyl)₃ (12 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Add a magnetic stir bar.

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous DMF (5 mL) and styrene (0.17 mL, 1.5 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

-

Cool the reaction to room temperature and dilute with water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality and Insights:

-

Ligand: The phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. P(o-tolyl)₃ is a common choice for Heck reactions.

-

Base: The base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.[19]

-

Solvent: Polar aprotic solvents like DMF or DMAc are typically used for Heck reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[21][22][23][24][25]

Protocol: Synthesis of 1-(4-chloro-2-(phenylamino)phenyl)tetrazole

Materials:

| Reagent/Solvent | M.W. | Amount (mmol) | Eq. |

| 1-(4-chloro-2-iodophenyl)tetrazole | 308.47 | 1.0 | 1.0 |

| Aniline | 93.13 | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |

| Xantphos | 578.68 | 0.02 | 0.02 |

| Cs₂CO₃ | 325.82 | 1.5 | 1.5 |

| 1,4-Dioxane | - | 5 mL | - |

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).

-

Add a magnetic stir bar.

-

Evacuate and backfill the tube with inert gas three times.

-

Add a solution of 1-(4-chloro-2-iodophenyl)tetrazole (308 mg, 1.0 mmol) in anhydrous 1,4-dioxane (3 mL).

-

Add aniline (0.11 mL, 1.2 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by flash column chromatography.

Causality and Insights:

-

Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich ligand such as Xantphos is highly effective for Buchwald-Hartwig aminations.[23] These ligands facilitate both the oxidative addition and the final reductive elimination steps.[22]

-

Base: A strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[24]

-

Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are commonly used.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |

| Insufficiently anhydrous/anaerobic conditions | Ensure all glassware is flame-dried and the reaction is performed under a positive pressure of inert gas. Use freshly distilled, anhydrous solvents. | |

| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, NaOtBu) and solvents (e.g., THF, DMF, toluene). | |

| Formation of side products | Homocoupling of the starting material | Lower the reaction temperature, use a less active catalyst, or slowly add the coupling partner.[26][27] |

| Dehalogenation (replacement of iodine with hydrogen) | Use a less active catalyst system or a milder base. | |

| Difficulty in purification | Co-elution of starting materials or byproducts | Optimize the solvent system for column chromatography.[27] Consider a different purification technique, such as recrystallization or preparative HPLC. |

| Residual palladium catalyst | Filter the reaction mixture through a pad of Celite.[27] For larger scale reactions, consider treatment with a palladium scavenger. |

Conclusion

The functionalization of the C-I bond in 1-(4-chloro-2-iodophenyl)tetrazole offers a powerful and versatile strategy for the synthesis of a diverse range of complex organic molecules. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction and optimizing the reaction conditions, researchers can selectively introduce aryl, alkynyl, vinyl, and amino functionalities. This guide provides a solid foundation of practical protocols and mechanistic understanding to empower scientists in their pursuit of novel compounds for drug discovery and materials science.

References

- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google AI.

- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.

- Safety and Handling of Organometallic Compounds. Solubility of Things.

- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.

- Cross-Coupling Reactions Guide. (n.d.).

- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022).

- Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... (n.d.).

- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.

- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022).

- Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.

- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022).

- Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. (2011).

- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. (n.d.). Benchchem.

- Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (2023).

- Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. (2019). ACS Omega, 4(5), 9406–9415.

- Buchwald–Hartwig amin

- Cross-Coupling Reactions in W

- General Procedures for the Heck Reaction. (2019). Inorganic Chemistry Research.

- A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs. (n.d.). Organic & Biomolecular Chemistry.

- 1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazole. (2012). Acta Crystallographica Section E, 68(Pt 7), o1344.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (n.d.).

- Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temper

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. (2018). The Journal of Organic Chemistry, 83(17), 10484–10492.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7389.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). International Journal of ChemTech Research, 1(4), 807-811.

- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.

- Palladium-Catalyzed Aryl-Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. (n.d.). Organic Chemistry Portal.

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2021). Mini-Reviews in Medicinal Chemistry, 21(1), 2-25.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Heck reaction. (2023, January 22). Chemistry LibreTexts.

- Heck Reaction—State of the Art. (2017).

- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). RSC Publishing.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chemistry, 5(4), 2736-2748.

- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- ChemInform Abstract: Synthesis and Functionalization of 5-Substituted Tetrazoles. (n.d.).

- Sonogashira Coupling Reaction. (2016, August 10). YouTube.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). Frontiers in Chemistry, 13.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. inorgchemres.org [inorgchemres.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Heck Reaction—State of the Art [mdpi.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 25. organic-synthesis.com [organic-synthesis.com]

- 26. jmcct.com [jmcct.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in 1-Substituted Tetrazole Synthesis

Welcome to the technical support center for the regioselective synthesis of 1-substituted tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) related to controlling the N1 versus N2 selectivity during tetrazole formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of tetrazole synthesis, and what factors determine N1 vs. N2 regioselectivity?

The most common method for synthesizing the tetrazole core is the [3+2] cycloaddition of a nitrile and an azide.[1][2] The mechanism can be complex and is not always a concerted cycloaddition; it often involves a stepwise process with the formation of an intermediate imidoyl azide which then cyclizes.[3][4]

Regioselectivity—the preferential formation of the N1- or N2-substituted isomer—is not governed by a single factor but is a cumulative result of several competing influences:

-

Electronic Effects: The electronic properties of the substituent on the nitrile play a crucial role. Electron-withdrawing groups can influence the activation of the nitrile and the stability of the intermediates, thereby affecting the final isomer ratio.[4]

-

Steric Hindrance: The size of the substituents on both the azide and the nitrile can sterically direct the cycloaddition. Generally, the less sterically hindered product is favored.

-

Reaction Conditions: As detailed in the troubleshooting guide, solvent polarity, temperature, and the presence of catalysts can dramatically shift the equilibrium between the N1 and N2 products.[5][6] For instance, increasing solvent polarity can favor the N1-tautomer.[7]

-

Catalysis: Lewis acids like Zn(II) salts are known to catalyze tetrazole formation by coordinating to the nitrile, which lowers the energy barrier for the azide attack.[8][9] This coordination can impose a specific geometry on the transition state, thereby favoring one regioisomer over the other.

Q2: How can I reliably distinguish between N1 and N2-substituted tetrazole isomers?

Definitive characterization of N1 and N2 isomers is critical and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The chemical shift of the proton on the substituent attached to the tetrazole nitrogen can be indicative. For instance, with benzyl groups, the methylene (CH₂) protons attached to the N2 position often appear at a higher field (further upfield) compared to those attached to the N1 position.[10]

-

¹³C NMR: The chemical shift of the tetrazole ring carbon (C5) is a reliable indicator. This carbon is typically more deshielded (appears at a higher ppm value) in the N2-isomer compared to the N1-isomer.[7][10]

-

¹⁵N NMR: Although less common, ¹⁵N NMR provides direct insight into the nitrogen environment and can be used for unequivocal assignment.[7]

-

2D NMR Techniques: Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations between the substituent's protons and the carbons or nitrogens of the tetrazole ring, providing definitive structural proof.[7][11]

Q3: What is the role of Lewis acids like ZnCl₂ or AlCl₃ in these reactions?

Lewis acids are not merely catalysts; they are crucial reagents for controlling both the reaction rate and, often, the regioselectivity. Their primary role is to activate the nitrile substrate.[9] The Lewis acid coordinates to the nitrogen of the nitrile group, making the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.[8][9] This coordination significantly lowers the activation energy of the reaction, allowing it to proceed under milder conditions.[8] Furthermore, the metal-coordinated intermediate can sterically block one of the nitrogen atoms of the tetrazolate anion, leading to a regioselective alkylation or cycloaddition.

Q4: Can I synthesize the 1,5-disubstituted tetrazole directly in one step?

Yes, several one-pot procedures have been developed. For example, a versatile and highly efficient Zn(OTf)₂-catalyzed one-pot reaction of alkenes, N-bromosuccinimide (NBS), nitriles, and trimethylsilyl azide (TMSN₃) can yield various 1,5-disubstituted tetrazoles.[9] Another common method involves the condensation of an aniline with triethyl orthoformate and sodium azide.[12][13][14]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of 1-substituted tetrazoles.

Problem 1: My reaction yields a mixture of N1 and N2 isomers with poor selectivity.

This is the most common challenge in tetrazole synthesis. The ratio of regioisomers is highly sensitive to reaction conditions.[10]

Probable Causes & Solutions

-

Suboptimal Solvent Choice: Solvent polarity can dramatically influence the isomer ratio. The N1-isomer is generally more polar and is favored in polar solvents, while the N2-isomer may be favored in nonpolar solvents.

-

Solution: Create a solvent screen. If your current solvent is nonpolar (e.g., Toluene, Dioxane), switch to a polar aprotic solvent like DMF or DMSO. Conversely, if you are using a polar solvent and desire the N2 isomer, try a less polar medium.[5]

-

-

Incorrect Catalyst or Lack Thereof: The choice of Lewis or Brønsted acid can direct the selectivity.

-

Inappropriate Temperature: The reaction may be under kinetic or thermodynamic control at different temperatures, affecting the product ratio.

-

Solution: Vary the reaction temperature. Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and compare the results to a reaction run at a higher temperature (e.g., 80-120 °C).

-

Workflow for Optimizing Regioselectivity

Caption: A workflow for troubleshooting poor regioselectivity.

Problem 2: The reaction is slow or does not proceed to completion.

Low reactivity can be a significant hurdle, especially with electron-rich or sterically hindered nitriles.

Probable Causes & Solutions

-

Insufficient Nitrile Activation: The energy barrier for the cycloaddition is too high without proper activation.

-

Low Reaction Temperature: Many tetrazole syntheses require elevated temperatures to overcome the activation barrier.

-

Solution: Increase the reaction temperature, often to the boiling point of the solvent (e.g., DMF at 153 °C). Microwave heating can also be employed to significantly shorten reaction times.[16]

-

-

Inhibition by Water: Some Lewis acid catalysts are sensitive to moisture.

-

Solution: Ensure all reagents and solvents are anhydrous. Dry the solvent over molecular sieves and use freshly opened reagents.

-

Problem 3: I am trying to synthesize the N2 isomer specifically, but the N1 isomer is the major product.

While the N1 isomer is often the thermodynamically favored product, specific conditions can be used to promote N2 formation.

Probable Causes & Solutions

-

Reaction Conditions Favor N1: As discussed, polar solvents and certain catalysts may inherently favor the N1 product.

-

Solution 1 (Catalyst Choice): Employ a catalyst known to direct N2-alkylation. Boron trifluoride-diethyl ether complex (BF₃·Et₂O) has been successfully used for N2-selective alkylation of 5-substituted-1H-tetrazoles with alcohols.[5] Similarly, mechanochemical ball milling with specific grinding auxiliaries has been shown to enhance N2 selectivity with phenacyl halides.[17]

-

Solution 2 (Alkylating Agent): The nature of the alkylating agent is pivotal. The diazotization of aliphatic amines has been reported to preferentially yield 2,5-disubstituted tetrazoles.[5][6]

-

Data Summary: Effect of Conditions on N1/N2 Ratio

| Reagent/Condition | Substrate | Typical Outcome | Reference |

| Benzyl Bromide | Tetrazolate Salts | Mixture, often N2 major | [10][18] |

| 2,4′-Dibromoacetophenone | Tetrazolate Salts | N2 isomer exclusively | [10][18] |

| Diazotization of Amines | 5-Substituted Tetrazoles | Preferential N2 formation | [6] |

| BF₃·Et₂O / Alcohol | 5-Substituted Tetrazoles | High N2 selectivity | [5] |

| Al(OTf)₃ / Diazo Compounds | 5-Substituted Tetrazoles | High N2 selectivity | [5] |

Experimental Protocols

Protocol 1: General Procedure for Zn(II)-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles

This protocol is a standard, robust method for converting a variety of nitriles into the corresponding 5-substituted-1H-tetrazoles.

Materials:

-

Organic Nitrile (10 mmol, 1.0 eq)

-

Sodium Azide (NaN₃) (13 mmol, 1.3 eq)

-

Zinc(II) Bromide (ZnBr₂) (10 mmol, 1.0 eq)

-

N,N-Dimethylformamide (DMF) (20 mL)

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the organic nitrile (10 mmol), sodium azide (13 mmol), and zinc bromide (10 mmol).

-

Reaction: Add DMF (20 mL) and heat the mixture to 120-130 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Safety Note: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can form upon acidification, is volatile and explosive. Handle with extreme caution in a well-ventilated fume hood.

-

Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 1M HCl (50 mL) and stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-substituted-1H-tetrazole.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Representation

Caption: Simplified mechanism of Lewis acid-catalyzed tetrazole synthesis.

References

-

Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles using NiO nanoparticles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]

-

Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

-